(2E,5E)-tetradecadienoyl-CoA

Beta-oxidation Acyl-CoA dehydrogenase Enzyme kinetics

This compound is a chemically defined, stereospecific C14:2 trans,trans-acyl-CoA thioester essential for quantitative β-oxidation studies. Unlike (2E,5Z) or saturated analogs, the trans Δ2,Δ5 configuration produces a 4.4-fold lower catalytic efficiency with LCAD/VLCAD, enabling precise modeling of impaired dietary trans fat metabolism. It uniquely generates a dead-end 3E,5E intermediate (~10% flux) for acyl-CoA thioesterase studies and serves as an authenticated LC-MS/MS standard for trans-unsaturated acyl-CoA quantification in biological matrices. For research use only.

Molecular Formula C35H58N7O17P3S
Molecular Weight 973.9 g/mol
Cat. No. B15597915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,5E)-tetradecadienoyl-CoA
Molecular FormulaC35H58N7O17P3S
Molecular Weight973.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11+,15-14+/t24-,28-,29-,30+,34-/m1/s1
InChIKeyJVEFYXPCQBMMAA-DPXGSKNSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purchase (2E,5E)-Tetradecadienoyl-CoA: A Defined trans,trans Polyunsaturated Long-Chain Acyl-CoA for Beta-Oxidation Studies


(2E,5E)-tetradecadienoyl-CoA (CAS 429673-51-8) is a C14 long-chain polyunsaturated fatty acyl-coenzyme A thioester bearing trans double bonds at the Δ2 and Δ5 positions [1]. As a chemically defined, fully characterized compound with established molecular weight (973.86 g/mol) and structural identity, it serves as a crucial research reagent for investigating the stereospecific substrate requirements and regulatory mechanisms of mitochondrial fatty acid β-oxidation enzymes, including long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) [1].

Why (2E,5E)-Tetradecadienoyl-CoA Cannot Be Replaced with cis-Isomers or Saturated Analogs in Beta-Oxidation Research


Acyl-CoA analogs with subtle variations in double bond geometry or position—such as (2E,5Z)-tetradecadienoyl-CoA (cis at Δ5), (3E,5Z)-tetradecadienoyl-CoA, or saturated tetradecanoyl-CoA—are not functionally interchangeable. Experimental evidence demonstrates that trans versus cis double bond configuration, as well as the specific position of unsaturation, profoundly alters enzyme recognition, catalytic efficiency, and metabolic fate. Using a generic or incorrect isomer introduces significant experimental variability, leading to misinterpretation of β-oxidation kinetics and pathway analysis [1].

(2E,5E)-Tetradecadienoyl-CoA: Quantified Performance Data Against Saturated and cis-Unsaturated Comparators


Trans Double Bond Geometry in (2E,5E)-Tetradecadienoyl-CoA Reduces Catalytic Efficiency by LCAD Relative to cis-Isomer

The trans (E) geometry at the Δ5 position of (2E,5E)-tetradecadienoyl-CoA makes it a markedly inferior substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis (Z) counterpart (5-cis-tetradecenoyl-CoA). This kinetic distinction is a primary driver of its differential metabolic handling and accumulation [1].

Beta-oxidation Acyl-CoA dehydrogenase Enzyme kinetics Trans fatty acid

(2E,5E)-Tetradecadienoyl-CoA Diverts ~10% of Flux into a Dead-End Pathway, a Fate Not Shared by Its cis-Isomer

In bacterial systems, the specific 2E,5E double bond arrangement predisposes the molecule to be converted by enoyl-CoA isomerase into a 3E,5E intermediate, a dead-end metabolite that cannot be processed by canonical β-oxidation enzymes due to the absence of a necessary dienoyl-CoA isomerase. This results in a quantifiable diversion of metabolic flux that is not observed with the 2E,5Z-isomer [1].

Metabolic flux Thioesterase Dead-end metabolite Bacterial metabolism

(2E,5E)-Tetradecadienoyl-CoA Isomer Is a Direct Product of LCAD/VLCAD Action, Distinguishing It from (3E,5Z) and Other Isomers

The (2E,5E)-tetradecadienoyl-CoA isomer is uniquely positioned as the direct enzymatic product of mitochondrial acyl-CoA dehydrogenases (LCAD/VLCAD) acting on 5-trans-tetradecenoyl-CoA. This contrasts with other commercially available isomers like (3E,5Z)-tetradecadienoyl-CoA, which are generated by distinct enzymatic steps (e.g., enoyl-CoA isomerase) and serve different roles in the β-oxidation cycle [1].

Substrate specificity Acyl-CoA dehydrogenase Metabolic intermediate Enzymatic synthesis

Commercial (2E,5E)-Tetradecadienoyl-CoA Supplied with Analytical Documentation to Ensure Isomeric Purity

As a defined research reagent, commercially sourced (2E,5E)-tetradecadienoyl-CoA is provided with supporting analytical data (e.g., LC/MS, HPLC) to verify structural identity and purity, distinguishing it from enzymatic preparations that may contain contaminating acyl-CoA species. This documentation supports reproducible quantitative metabolomics and enzymatic assays .

Analytical standard Quality control Metabolomics LC-MS

Core Applications of (2E,5E)-Tetradecadienoyl-CoA in Research and Industrial Laboratories


Investigating Mitochondrial Dysfunction in Trans-Fatty Acid Metabolism

Use (2E,5E)-tetradecadienoyl-CoA as a defined substrate in kinetic assays with purified LCAD and VLCAD. Its 4.4-fold lower catalytic efficiency compared to the cis-isomer allows researchers to quantitatively model the impaired β-oxidation of dietary trans fats and its contribution to metabolic disease states [1].

Elucidating Thioesterase-Mediated Metabolite Repair Pathways

Employ (2E,5E)-tetradecadienoyl-CoA as a substrate in in vitro reconstitution experiments with bacterial fatty acid oxidation complexes. The compound's unique ability to generate a dead-end 3E,5E intermediate (accounting for ~10% of flux) makes it a critical tool for studying how acyl-CoA thioesterases prevent metabolic gridlock and recycle CoA [1].

Development of LC-MS/MS Methods for Acyl-CoA Profiling

Leverage commercially available (2E,5E)-tetradecadienoyl-CoA as an authenticated analytical standard for the development and validation of targeted LC-MS/MS methods. Use it to establish retention times, optimize MRM transitions, and construct calibration curves for the accurate quantification of trans-unsaturated long-chain acyl-CoAs in complex biological matrices such as tissue homogenates and cell lysates [1].

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